3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C14H16N2O3·HCl. This compound is characterized by its unique structure, which consists of an ethoxybenzaldehyde moiety linked to an imidazole ring. It has garnered attention for its potential biological and chemical properties, making it a subject of interest in various scientific research applications, including pharmacology and medicinal chemistry.
The compound is cataloged under the CAS number 1609400-74-9 and is primarily sourced from chemical suppliers specializing in research chemicals. It falls under the category of organic compounds, specifically those containing aldehyde and imidazole functional groups. Its classification highlights its relevance in both synthetic organic chemistry and biological studies.
The synthesis of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride typically involves a multi-step process. The primary method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol. This reaction is usually facilitated by a suitable catalyst and solvent, followed by purification steps to isolate the hydrochloride salt form.
The molecular structure of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride features an ethoxy group (-OCH2CH3), a benzaldehyde moiety (-CHO), and an imidazole ring. This arrangement contributes to its unique chemical properties.
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride can participate in various chemical reactions:
The reactions typically require controlled conditions such as temperature, pH, and reaction time to optimize yields and selectivity for desired products.
The mechanism of action for 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets within biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity through competitive inhibition or allosteric effects. Additionally, the compound may influence cellular processes by altering the function of key proteins involved in signaling pathways.
3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride has several applications in scientific research:
This compound's unique structural features make it a valuable tool in both academic research and industrial applications, particularly in drug discovery and development processes.
The structural hybridization of privileged heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, the fusion of imidazole's versatile bioactivity with benzaldehyde's synthetic flexibility has yielded compounds with exceptional pharmacological potential. The hydrochloride salt of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde exemplifies this approach, merging three critical pharmacophoric elements: an imidazole ring serving as a hydrogen-bonding motif, a benzaldehyde moiety enabling diverse condensation chemistry, and an ethoxyethoxy linker providing conformational flexibility. This compound (CAS 1609400-74-9) with molecular formula C₁₄H₁₇ClN₂O₃ and molecular weight 296.75 g/mol represents a strategically designed intermediate with demonstrated relevance in synthesizing bioactive molecules targeting inflammation, microbial infections, and cancer pathways [1] [3].
Table 1: Fundamental Physicochemical Profile of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1609400-74-9 |
IUPAC Name | 4-[2-(1H-imidazol-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride |
Molecular Formula | C₁₄H₁₇ClN₂O₃ |
Molecular Weight | 296.75 g/mol |
SMILES Notation | O=CC1=CC=C(OCCN2C=CN=C2)C(OCC)=C1.[H]Cl |
Storage Requirements | Cold-chain transportation recommended |
Purity Specification | Research grade (typically >95%) |
Imidazole-based architectures constitute indispensable pharmacophores in drug design due to their:
Table 2: Clinically Relevant Imidazole-Containing Drugs Demonstrating Scaffold Versatility
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target | |
---|---|---|---|---|
Cimetidine | Antiulcer | Cyanoguanidine-imidazole hybrid | Histamine H₂ receptor | |
Ketoconazole | Antifungal | Piperazine-linked dichlorophenyl-imidazole | Lanosterol 14α-demethylase (CYP51) | |
Losartan | Antihypertensive | Biphenyl-tetrazole-imidazole hybrid | Angiotensin II AT₁ receptor | |
Dacarbazine | Antineoplastic | Triazene-imidazole-carboxamide | DNA alkylation | |
2g (Research Compound) | Analgesic/Anti-inflammatory | Dichlorophenyl-nitrophenyl-imidazole | COX-2 (−5.516 kcal/mol binding) | [4] |
Substituted benzaldehydes have evolved from simple synthetic intermediates to strategic pharmacophores in drug discovery:
This compound embodies a rationally designed molecular architecture with compelling advantages for drug development:
Table 3: Strategic Synthetic Pathways Enabled by 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Hydrochloride
Reaction Type | Reagents/Conditions | Key Products | Pharmacological Potential | |
---|---|---|---|---|
Schiff Base Formation | Primary amines, EtOH, Δ, catalytic acid | Imidazole-benzylideneimines | COX/LOX inhibition, Antimicrobials | |
Reductive Amination | NaBH₃CN/AcOH, RNH₂, MeOH, RT | Secondary amine derivatives | CNS agents, Receptor modulators | |
Benzimidazole Synthesis | o-Phenylenediamine, oxidative conditions | Benzimidazole-imidazole hybrids | Anticancer, Antiparasitic agents | |
Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile), piperidine, EtOH | Propenyl derivatives | Kinase inhibitors, Apoptosis inducers | |
Oxidation/Reduction | KMnO₄ (→ acid); NaBH₄ (→ alcohol) | Carboxylic acids or Alcohol derivatives | Prodrug development, Solubility modifiers | [1] [3] [6] |
The structural design of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride directly addresses key challenges in contemporary lead development: metabolic instability associated with simple imidazoles, limited solubility of polyaromatic systems, and synthetic inaccessibility of complex architectures. Its balanced combination of hydrophilic (imidazolium chloride) and lipophilic (ethoxy-benzaldehyde) domains, coupled with multiple derivatization points, positions this compound as a versatile and synthetically tractable scaffold for generating novel bioactive entities targeting inflammation, infection, and oxidative stress-related pathologies. Future research directions include detailed SAR studies of substituents on the imidazole ring, exploration of alternative linker chemistries, and comprehensive in vivo evaluation of lead derivatives emerging from this strategic intermediate.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: